molecular formula C11H15NO4 B2765288 Methyl (3,4-dimethoxyphenyl)glycinate CAS No. 126132-92-1

Methyl (3,4-dimethoxyphenyl)glycinate

Cat. No.: B2765288
CAS No.: 126132-92-1
M. Wt: 225.244
InChI Key: KQIAXHHPYWVMGS-UHFFFAOYSA-N
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Description

Methyl (3,4-dimethoxyphenyl)glycinate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an amino acid derivative, specifically 3,4-dimethoxyphenylamine

Mechanism of Action

Target of Action

The primary targets of Methyl 2-((3,4-dimethoxyphenyl)amino)acetate are currently not well-defined in the literature. This compound is a derivative of the 3,4-dimethoxyphenyl group, which is known to interact with various biological targets. The specific targets for this compound remain to be identified .

Mode of Action

It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Biochemical Pathways

Given its involvement in the Suzuki–Miyaura cross-coupling reaction, it may influence pathways related to carbon–carbon bond formation

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-((3,4-dimethoxyphenyl)amino)acetate is currently limited. The compound has a molecular weight of 210.23, a density of 1.105±0.06 g/cm3, and a boiling point of 175℃ . These properties may influence its bioavailability and pharmacokinetics. Further pharmacokinetic studies are needed to provide a comprehensive understanding of this compound’s behavior in the body.

Result of Action

As a derivative of the 3,4-dimethoxyphenyl group, it may share some of the biological activities associated with this group . .

Action Environment

It is known to be a relatively safe compound under normal operating conditions, but it is volatile and should be handled in a well-ventilated area

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3,4-dimethoxyphenyl)glycinate typically involves the reaction of 3,4-dimethoxyaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3,4-dimethoxyaniline attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (3,4-dimethoxyphenyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a dihydro derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or dihydro derivatives.

Scientific Research Applications

Methyl (3,4-dimethoxyphenyl)glycinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl moiety but differs in its functional groups.

    Methyl 3,4-dimethoxybenzoate: Similar in structure but lacks the amino group.

    2-(3,4-Dimethoxyphenyl)ethylamine: Another related compound with similar aromatic substitution patterns.

Uniqueness

Methyl (3,4-dimethoxyphenyl)glycinate is unique due to the combination of its ester and amino functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 2-(3,4-dimethoxyanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-14-9-5-4-8(6-10(9)15-2)12-7-11(13)16-3/h4-6,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIAXHHPYWVMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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